molecular formula C14H20O3S B1359358 5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone CAS No. 898771-90-9

5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone

Cat. No.: B1359358
CAS No.: 898771-90-9
M. Wt: 268.37 g/mol
InChI Key: BEUKMUFHIJVHMX-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-thienyl hexyl ketone is a sulfur-containing heterocyclic compound featuring a thiophene ring fused with a 1,3-dioxolane moiety and linked to a hexyl ketone group. Its molecular formula is C₁₃H₁₈O₃S, with a molecular weight of 254.35 g/mol (inferred from analogs like the pentyl variant in ). The dioxolane ring acts as a cyclic acetal, enhancing hydrolytic stability compared to linear ethers or acetals . This compound is part of a broader class of 5-(1,3-dioxolan-2-yl)thienyl ketones, which are synthesized via acetalization and nucleophilic coupling reactions (e.g., Vorbrueggen-type methodologies) .

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3S/c1-2-3-4-5-6-11(15)12-7-8-13(18-12)14-16-9-10-17-14/h7-8,14H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUKMUFHIJVHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641876
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-90-9
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with the appropriate acyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetalization and Friedel-Crafts acylation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone has been investigated for its potential as a pharmaceutical agent, particularly in antifungal and antibacterial treatments.

Antifungal Activity : Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives of the dioxolane structure have shown effectiveness against Candida albicans and other fungal pathogens. The mechanisms often involve disruption of fungal cell wall synthesis or inhibition of ergosterol biosynthesis, which are critical for fungal viability .

Antibacterial Properties : Preliminary studies suggest that this compound may also possess antibacterial activity against gram-positive and gram-negative bacteria. The dioxolane moiety has been linked to enhanced membrane permeability, allowing for better penetration of bacterial cells .

Materials Science Applications

In materials science, this compound is utilized in the synthesis of advanced materials, particularly organic semiconductors.

Organic Photovoltaics : The compound serves as a precursor in the development of organic photovoltaic materials. Its thiophene ring contributes to the electronic properties necessary for efficient charge transport. Studies have demonstrated that incorporating such compounds into polymer blends can enhance the overall efficiency of solar cells .

Polymer Composites : Research has shown that adding this compound to polymer matrices can improve mechanical properties and thermal stability. This is particularly useful in developing durable materials for electronic applications .

Agricultural Applications

The compound's potential extends into agriculture, where it may be used as a biopesticide or growth enhancer.

Biopesticide Development : Compounds with similar structures have been explored for their ability to act as natural pesticides. Their effectiveness against various pests can be attributed to their ability to disrupt metabolic processes in insects or fungi .

Growth Promotion : There is emerging evidence that certain derivatives can promote plant growth by enhancing nutrient uptake or stress resistance. This could lead to more sustainable agricultural practices by reducing reliance on synthetic fertilizers .

  • Antifungal Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antifungal activity of various dioxolane derivatives, including those similar to this compound. Results indicated a significant reduction in fungal growth at concentrations as low as 0.1% .
  • Organic Photovoltaic Research : A research article detailed the incorporation of thiophene-based compounds into organic solar cells, demonstrating improved power conversion efficiencies due to enhanced charge mobility provided by the dioxolane structure .
  • Biopesticide Development Project : A project focused on developing natural pesticides identified several dioxolane derivatives that effectively reduced pest populations while being environmentally friendly, showcasing the agricultural potential of such compounds .

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thiophene ring can participate in π-π interactions and electron transfer processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of 5-(1,3-dioxolan-2-yl)thienyl ketones with variable alkyl chains and substituents. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties Reference
5-(1,3-Dioxolan-2-yl)-2-thienyl pentyl ketone C₁₃H₁₈O₃S 254.35 Pentyl chain Lower lipophilicity vs. hexyl analog; discontinued
5-(1,3-Dioxolan-2-yl)-2-thienyl 4-oxopentyl ketone C₁₃H₁₆O₄S 268.33 4-Oxopentyl chain Contains a ketone in the alkyl chain; 97% purity
5-(1,3-Dioxolan-2-yl)-2-thienyl 1-methylbutyl ketone C₁₃H₁₈O₃S 254.35 Branched alkyl chain Enhanced steric hindrance; similar MW to pentyl analog
5-(1,3-Dioxolan-2-yl)-2-(3-methylbenzoyl)thiophene C₁₅H₁₄O₃S 274.33 Aromatic 3-methylbenzoyl Higher stability due to aromaticity; ChemSpider ID 21398181

Key Comparisons

Alkyl Chain Length and Lipophilicity Hexyl (C6), pentyl (C5), and shorter alkyl chains influence solubility and bioavailability. Branched chains (e.g., 1-methylbutyl) introduce steric effects, possibly reducing reactivity compared to linear chains .

Functional Group Modifications The 4-oxopentyl analog (C₁₃H₁₆O₄S) contains an additional ketone, increasing polarity and hydrogen-bonding capacity, which may alter solubility and biological interactions .

Synthetic Accessibility Most analogs are synthesized via acetalization of ketones with glycerol or nucleophilic coupling, as seen in Vorbrueggen methodologies .

Stability and Reactivity The dioxolane ring provides hydrolytic stability compared to non-acetalated thienyl ketones . Branched alkyl chains may slow degradation in acidic/basic conditions due to steric protection of the acetal group .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone, with the chemical formula C14H20O3SC_{14}H_{20}O_3S and CAS number 898771-90-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Weight : 268.38 g/mol
  • Chemical Structure : The compound features a dioxolane ring and a thiophene moiety, which are known to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions. The dioxolane and thiophene rings can bind to receptors and enzymes, modulating their activity and leading to diverse biological effects. This mechanism is similar to other compounds in its class, such as hexyl oxazol-2-YL ketone, which also demonstrates significant interactions with biomolecules through its structural components .

Antimicrobial Properties

Research indicates that derivatives of dioxolane compounds exhibit notable antibacterial and antifungal activities. In particular:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .
  • Antifungal Activity : Significant antifungal activity has been reported against Candida albicans, with most tested dioxolane derivatives exhibiting effective inhibition .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (C. albicans)
This compound625 - 1250Significant
Methyl oxazol-2-YL ketone500 - 1000Moderate
Ethyl oxazol-2-YL ketone750 - 1500Low

Synthesis of the Compound

The synthesis of this compound involves the reaction of thiophene derivatives with dioxolane intermediates. A typical synthetic route includes:

  • Formation of Dioxolane : The initial step involves synthesizing the dioxolane ring using appropriate diols and aldehydes.
  • Coupling Reaction : The thiophene moiety is then introduced through coupling reactions facilitated by palladium-catalyzed cross-coupling techniques.

This synthetic approach allows for the production of high yields of the desired compound while maintaining structural integrity .

Case Studies

Several studies have investigated the biological activities of dioxolane derivatives:

  • Study on Antimicrobial Activity : A study published in Molecules demonstrated that various dioxolanes exhibited significant antibacterial effects against multiple strains, highlighting the potential for developing new antimicrobial agents from these compounds .
  • Comparative Study on Structural Variants : Research comparing enantiomeric forms of dioxolanes showed that specific substitutions on the dioxolane ring significantly influenced their biological activity profiles, suggesting avenues for optimizing therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for 5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the thienyl moiety. A key method includes:

  • Condensation reactions : Reacting α,β-unsaturated ketones with hydrazine derivatives under reflux conditions to form pyrazole intermediates, followed by alkylation or acylation to introduce the hexyl chain .
  • Protection of the dioxolane group : Using 1,3-dioxolane as a protecting group for carbonyl functionalities during synthesis to prevent side reactions .
    Characterization methods :
    • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and purity.
    • X-ray crystallography (using SHELXL for refinement) to resolve structural ambiguities, especially for stereoisomers .

Q. How can researchers optimize the purification of this compound given its solubility challenges?

  • Recrystallization : Use ethanol or ethyl acetate as solvents due to moderate polarity, which aids in removing unreacted hexyl precursors .
  • Column chromatography : Employ silica gel with a gradient elution (hexane/ethyl acetate) to separate polar byproducts, particularly those from incomplete dioxolane ring formation .

Advanced Research Questions

Q. How can experimental design address regioselectivity issues during the introduction of the hexyl chain?

Regioselectivity challenges arise due to competing nucleophilic sites on the thienyl ring. Strategies include:

  • Catalytic control : Use Lewis acids (e.g., ZnCl₂) to direct alkylation to the 5-position of the thienyl group .
  • Temperature modulation : Lower reaction temperatures (0–5°C) reduce kinetic competition, favoring the desired product .
  • Computational pre-screening : DFT calculations (e.g., Gaussian) predict reactive sites, guiding reagent selection .

Q. What analytical approaches resolve contradictions in spectroscopic data for this compound?

Conflicts in NMR or IR data (e.g., unexpected carbonyl peaks) may arise from tautomerism or residual solvents. Solutions include:

  • Multi-technique validation : Cross-verify using mass spectrometry (HRMS) and X-ray diffraction to confirm molecular weight and connectivity .
  • Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria or rotamers .

Q. How does the dioxolane ring influence the compound’s stability under varying pH conditions?

The 1,3-dioxolane group is acid-sensitive, undergoing hydrolysis to regenerate a ketone. Researchers must:

  • Avoid acidic environments : Use neutral buffers during biological assays.
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, 75% humidity) to establish shelf-life .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the thienyl group.
  • Stepwise scaling : Optimize each step (e.g., alkylation, cyclization) separately to identify bottleneck stages .

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